molecular formula C7H6N4O2 B1296421 1H-Benzotriazole, 1-methyl-5-nitro- CAS No. 25877-34-3

1H-Benzotriazole, 1-methyl-5-nitro-

Cat. No. B1296421
CAS RN: 25877-34-3
M. Wt: 178.15 g/mol
InChI Key: BQPFSSQRLBUMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875728B2

Procedure details

1-Methyl-5-nitrobenzotriazole (0.7 g) was reduced by SnCl2 (4.0 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product 5-amino-1-methylbenzotriazole (0.4 g) obtained after removal of the solvent was used for the next reaction without further purification.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[N:3]1.Cl[Sn]Cl>Cl>[NH2:11][C:9]1[CH:8]=[CH:7][C:6]2[N:2]([CH3:1])[N:3]=[N:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CN1N=NC2=C1C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N(N=N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.